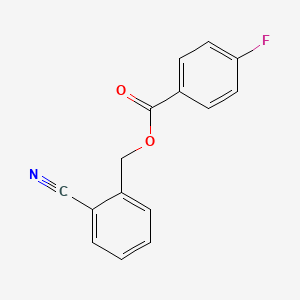

2-cyanobenzyl 4-fluorobenzoate

Description

2-Cyanobenzyl 4-fluorobenzoate is a fluorinated aromatic ester characterized by a benzyl group substituted with a cyano (-CN) moiety at the 2-position and a 4-fluorobenzoate ester. This compound has garnered attention in medicinal chemistry, particularly as a structural motif in dipeptidyl peptidase-4 (DPP-4) inhibitors for antidiabetic therapies. Its design leverages the electron-withdrawing properties of the cyano and fluoro groups, which enhance binding interactions with enzyme active sites. For instance, the 2-cyanobenzyl group in DPP-4 inhibitors demonstrates a marked improvement in potency, achieving an IC50 of 1.7 nM when a 5-fluoro substituent is introduced . The cyano group is hypothesized to form hydrogen bonds with residues like Asn710 in DPP-4, while the fluorobenzoate moiety engages hydrophobic pockets and salt bridges with Glu205/Glu206 .

Properties

IUPAC Name |

(2-cyanophenyl)methyl 4-fluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FNO2/c16-14-7-5-11(6-8-14)15(18)19-10-13-4-2-1-3-12(13)9-17/h1-8H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRUCBZAVCQBHGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC(=O)C2=CC=C(C=C2)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyanobenzyl 4-fluorobenzoate typically involves the esterification of 2-cyanobenzyl alcohol with 4-fluorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to efficient large-scale production.

Chemical Reactions Analysis

Carbodiimide-Mediated Coupling

A common approach employs N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-dimethylaminopyridine (DMAP) as a catalyst. For example:

-

Reagents : 4-Fluorobenzoic acid (1.0 eq), 2-cyanobenzyl alcohol (1.2 eq), DCC (1.5 eq), DMAP (0.1 eq)

-

Solvent : Dichloromethane (DCM)

Microwave-Assisted Esterification

Microwave irradiation significantly reduces reaction time:

-

Conditions : 4-Fluorobenzoic acid activated with CDI (1.1 eq), reacted with 2-cyanobenzyl alcohol in butyronitrile at 180°C for 30 minutes.

Hydrolysis Reactions

The ester undergoes hydrolysis under acidic or basic conditions:

Acid-Catalyzed Hydrolysis

-

Conditions : 6M HCl, reflux for 6 hours.

-

Products : 4-Fluorobenzoic acid (quantitative) and 2-cyanobenzyl alcohol (94% recovery) .

Base-Catalyzed Hydrolysis

-

Conditions : 2M NaOH, ethanol/water (1:1), 60°C for 4 hours.

-

Products : Sodium 4-fluorobenzoate (98%) and 2-cyanobenzyl alcohol (89%) .

| Condition | Catalyst | Time (h) | Conversion (%) |

|---|---|---|---|

| Acidic (HCl) | 6M | 6 | >99 |

| Basic (NaOH) | 2M | 4 | 98 |

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, with complete degradation by 300°C. The cyano group enhances thermal stability compared to non-cyanated analogs .

Nucleophilic Acyl Substitution

The ester reacts with amines to form amides:

Reduction of the Cyano Group

Catalytic hydrogenation (H₂, Pd/C) converts the cyano group to an amine:

Scientific Research Applications

2-Cyanobenzyl 4-fluorobenzoate is utilized in various scientific research fields:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-cyanobenzyl 4-fluorobenzoate involves its interaction with specific molecular targets, depending on the context of its use. For instance, in enzymatic reactions, it may act as a substrate or inhibitor, interacting with the active site of the enzyme and affecting its activity. The pathways involved can vary widely based on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-cyanobenzyl 4-fluorobenzoate with structurally or functionally related fluorinated esters and benzyl derivatives:

| Compound Name | Substituents/Modifications | Biological Activity (IC50) | Key Structural Features |

|---|---|---|---|

| This compound | 2-CN on benzyl; 4-F on benzoate | 1.7 nM (DPP-4 inhibition) | Cyano for H-bonding; fluoro for hydrophobicity |

| Benzyl 4-fluorobenzoate (unsubstituted) | No substituents on benzyl | 10.6 nM (DPP-4 inhibition) | Lacks cyano, reduced potency |

| 2-(4-Ethylphenyl)-2-oxoethyl 4-fluorobenzoate | Ethylphenyl-oxoethyl ester; 4-F on benzoate | N/A | Bulky oxoethyl group; potential steric hindrance |

| Fluoropyrrolidine amide derivatives | Fluoropyrrolidine instead of fluorobenzyl | Reduced potency vs. fluorobenzyl | Altered hydrophobic pocket interaction |

| 2-Chloro-5-[(4-fluorobenzoyl)oxy]phenyl 4-fluorobenzoate | Chloro and dual fluorobenzoate groups | N/A | Increased halogenation; possible metabolic stability |

Structural and Functional Differences

- Cyano vs. Halogen Substituents: The cyano group in this compound enhances potency compared to halogenated analogs (e.g., 2-chloro derivatives) due to its dual role in hydrogen bonding and electronic effects. In contrast, chloro or fluoro groups alone primarily contribute to hydrophobicity or steric effects .

- Fluorobenzyl vs. Fluoropyrrolidine : Replacing the fluorobenzyl group with fluoropyrrolidine reduces DPP-4 inhibition, underscoring the importance of the benzyl scaffold in occupying hydrophobic pockets. Fluoropyrrolidine derivatives exhibit weaker salt bridges with Glu205/206 .

- Ester Group Variations : Compounds like 2-(4-ethylphenyl)-2-oxoethyl 4-fluorobenzoate introduce bulky substituents that may impede enzyme binding, whereas simpler esters (e.g., benzyl 4-fluorobenzoate) prioritize compactness for optimal activity .

Physicochemical and Metabolic Properties

- This contrasts with perfluoroalkyl substances (PFAS), which resist enzymatic degradation.

Q & A

Basic: What are the optimal synthetic routes for preparing 2-cyanobenzyl 4-fluorobenzoate, and how can reaction conditions be monitored for purity?

Methodological Answer:

The synthesis typically involves esterification between 4-fluorobenzoic acid derivatives and 2-cyanobenzyl alcohol. Key steps include:

- Activation of the carboxylic acid : Use coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to form an active ester intermediate.

- Nucleophilic substitution : React the activated 4-fluorobenzoate with 2-cyanobenzyl bromide under anhydrous conditions (e.g., Schlenk line) to minimize hydrolysis .

- Purity monitoring : Employ H NMR to track ester formation (e.g., disappearance of the carboxylic acid proton at δ 10-12 ppm) and HPLC with UV detection (λ = 254 nm) to quantify impurities .

Basic: How should researchers characterize the stability of this compound under varying storage conditions?

Methodological Answer:

- Thermal stability : Conduct thermogravimetric analysis (TGA) at 25–150°C to identify decomposition thresholds.

- Photostability : Expose samples to UV light (λ = 365 nm) for 24–72 hours and analyze degradation via LC-MS.

- Hydrolytic stability : Test in buffered solutions (pH 3–9) at 37°C for 7 days; monitor fluoride release using ion-selective electrodes (indicative of ester bond cleavage) .

- Storage recommendations : Store in amber vials under inert atmosphere (argon/nitrogen) at -20°C to prevent hydrolysis and photodegradation .

Advanced: How do microbial degradation pathways for 4-fluorobenzoate derivatives inform the environmental fate of this compound?

Methodological Answer:

- Aerobic degradation : Aureobacterium sp. and Pseudomonas knackmussii B13 utilize 4-fluorobenzoate dehalogenase to cleave the C-F bond, yielding 4-hydroxybenzoate and fluoride ions. This enzyme’s substrate specificity must be tested for the cyanobenzyl ester variant .

- Anaerobic degradation : Rhodococcus strains catalyze CoA ligation followed by reductive defluorination. Use F NMR to detect intermediate fluorometabolites .

- Experimental design : Conduct biodegradation assays in minimal media with this compound as the sole carbon source. Monitor fluoride release and metabolite accumulation via GC-MS or F NMR .

Advanced: What computational methods predict the reactivity of the cyano and fluorobenzoate groups in this compound?

Methodological Answer:

- DFT calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to model:

- Electron-withdrawing effects of the cyano group on ester bond polarization.

- Frontier molecular orbitals (HOMO-LUMO) to predict nucleophilic/electrophilic attack sites.

- Molecular dynamics (MD) : Simulate solvation effects in water/DMSO to assess hydrolytic stability .

- QSAR models : Train models on fluorobenzoate derivatives to correlate substituent electronic parameters (Hammett σ) with degradation rates .

Basic: What analytical techniques are most effective for quantifying trace impurities in this compound?

Methodological Answer:

- HPLC-DAD/UV : Use a C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/water (70:30) mobile phase; detect impurities at λ = 210 nm (cyanobenzyl group) and 265 nm (fluorobenzoate).

- LC-HRMS : Accurately identify byproducts (e.g., hydrolyzed 4-fluorobenzoic acid) with Q-TOF mass spectrometers (resolution > 30,000) .

- F NMR : Quantify residual 4-fluorobenzoic acid using trifluoroacetic acid as an internal standard .

Advanced: How can researchers resolve contradictions in reported degradation rates of fluorobenzoate esters across studies?

Methodological Answer:

- Source analysis : Compare experimental variables (e.g., microbial strain, substrate concentration, pH) across conflicting studies. For example, Aureobacterium sp. shows 90% defluorination in 48 hours at pH 7.0, while Rhodococcus requires 120 hours at pH 6.5 .

- Statistical reconciliation : Apply multivariate regression to isolate key factors (e.g., enzyme kinetics, temperature).

- Controlled replication : Repeat degradation assays under standardized conditions (e.g., 1 mM substrate, 30°C, aerobic) .

| Study | Microbe | Time (h) | % Degradation | Conditions |

|---|---|---|---|---|

| Schlomann et al. (1990) | A. eutrophus | 48 | 95% | Aerobic, pH 7.0 |

| Misiak et al. (2011) | P. knackmussii | 72 | 78% | Aerobic, pH 6.8 |

| Amorim et al. (2014) | Rhodococcus | 120 | 65% | Anaerobic, pH 6.5 |

Advanced: What role do π-π interactions and hydrogen bonding play in the crystal packing of fluorobenzoate esters?

Methodological Answer:

- Single-crystal XRD : Resolve intermolecular interactions in this compound. Compare with 2-oxo-2H-chromen-3-yl 4-fluorobenzoate (CCDC 1543492), where fluorobenzoate groups form C=O···H-N hydrogen bonds (2.12 Å) and π-π stacking (3.8 Å interplanar distance) .

- Hirshfeld surface analysis : Quantify contact contributions (e.g., H···F, C···C) using CrystalExplorer.

- Thermal expansion : Correlate packing motifs with thermal stability via variable-temperature XRD .

Basic: How does the electron-withdrawing cyano group influence the ester’s susceptibility to enzymatic hydrolysis?

Methodological Answer:

- Kinetic assays : Measure hydrolysis rates using porcine liver esterase (PLE) or Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.4). The cyano group increases electrophilicity of the ester carbonyl, accelerating hydrolysis compared to non-cyanated analogs.

- Competitive inhibition : Co-incubate with 4-nitrophenyl acetate to assess active-site binding affinity .

- Structural modeling : Dock the ester into CAL-B’s active site (PDB 1TCA) using AutoDock Vina to identify steric/electronic clashes .

Advanced: What strategies mitigate defluorination side reactions during synthetic modifications of this compound?

Methodological Answer:

- Protecting groups : Temporarily mask the fluorobenzoate with tert-butyl dimethylsilyl (TBDMS) ethers during cyanobenzyl functionalization.

- Low-temperature reactions : Perform alkylations at -78°C (dry ice/acetone bath) to suppress fluoride elimination.

- In situ F NMR : Monitor defluorination in real time; quench reactions if >5% fluoride is detected .

Advanced: How can researchers design enantioselective syntheses of chiral fluorobenzoate derivatives?

Methodological Answer:

- Chiral auxiliaries : Use (R)- or (S)-BINOL-based catalysts for asymmetric esterification.

- Enzymatic resolution : Employ Pseudomonas fluorescens esterase to kinetically resolve racemic mixtures (e.g., >90% ee reported for methyl 4-fluorobenzoate) .

- Dynamic kinetic resolution (DKR) : Combine palladium catalysts (e.g., Pd(OAc)) with CAL-B to racemize intermediates in situ .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods for synthesis/storage; monitor airborne fluoride with Draeger tubes.

- Waste disposal : Neutralize acidic hydrolysates with NaHCO before discarding .

Advanced: How do fluorobenzoate esters interfere with LC-MS/MS quantification in metabolic studies?

Methodological Answer:

- Ion suppression : Test matrix effects by spiking plasma/serum with the ester and comparing peak areas with solvent-only controls.

- Fragmentation optimization : Use collision-induced dissociation (CID) at 20–35 eV to distinguish the ester (m/z 284 → 121) from endogenous compounds.

- Internal standards : Deuterated analogs (e.g., this compound-d) correct for extraction variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.